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Compound of Interest

Compound Name: 1-Methyl-5-nitroindoline-2,3-dione

Cat. No.: B1594101

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
1-Methyl-5-nitroindoline-2,3-dione, a compound of interest in medicinal chemistry and
materials science. Due to the limited availability of direct experimental data for this specific
molecule in publicly accessible literature, this report consolidates predicted spectroscopic data
based on the analysis of structurally similar compounds. The methodologies and spectral
interpretations presented herein are derived from established principles of spectroscopic
analysis and data from closely related analogs.

Chemical Structure and Properties

1-Methyl-5-nitroindoline-2,3-dione is a derivative of isatin, featuring a methyl group at the N1
position and a nitro group at the C5 position of the indole ring. These substitutions are
expected to significantly influence its electronic and spectroscopic properties.

Property Value Source
Molecular Formula CoHeN204 [1]
Molecular Weight 206.16 g/mol [1]
Melting Point 200-202 °C [1]
CAS Number 3484-32-0 [1]
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Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 1-Methyl-5-
nitroindoline-2,3-dione, extrapolated from literature values of analogous compounds.

'H NMR Spectroscopy

The expected proton NMR chemical shifts are predicted based on the analysis of substituted
indoles and isatins. The solvent is assumed to be DMSO-de.

Predicted Chemical o Coupling Constant
Proton . Multiplicity .
Shift (ppm) (J) in Hz
H-4 ~8.2 d ~8.5
H-6 ~8.4 dd ~8.5, ~2.0
H-7 ~7.2 d ~2.0
N-CHs ~3.2 S

3C NMR Spectroscopy

The predicted carbon NMR chemical shifts are based on the functional groups and substitution
pattern of the molecule. The solvent is assumed to be DMSO-de.
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Carbon Predicted Chemical Shift (ppm)
C=0 (C2) ~183

C=0 (C3) ~158

C-3a ~118

C-14 ~125

C-5 ~145

C-6 ~130

C-7 ~112

C-7a ~150

N-CHs ~28

FT-IR Spectroscopy

The predicted infrared absorption frequencies correspond to the characteristic vibrational
modes of the functional groups present in the molecule.

Predicted Wavenumber

Functional Group Intensity
(cm™)

C=0 (Amide) ~1740-1760 Strong
C=0 (Ketone) ~1720-1740 Strong
C-N (Aromatic) ~1330-1370 Strong
NO2 (Asymmetric stretch) ~1520-1560 Strong
NO2z (Symmetric stretch) ~1340-1380 Strong
C-H (Aromatic) ~3000-3100 Medium
C-H (Aliphatic) ~2850-2960 Medium

UV-Vis Spectroscopy
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The ultraviolet-visible absorption maxima are predicted based on the electronic transitions of
the chromophoric system. The solvent is assumed to be ethanol or methanol.

Amax (nm) Molar Absorptivity (g) Electronic Transition
~250-270 High - T

~320-340 Medium n - T

~400-420 Low n - 1* (NO2)

Mass Spectrometry

The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments under
electron ionization (El) are presented.

miz Proposed Fragment
206 M]*

178 [M - COJ*

160 [M - NO2]*

150 [M - 2COJ*

132 [M - CO - NO2J*

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 1-Methyl-5-
nitroindoline-2,3-dione, based on standard laboratory practices.

Synthesis

A plausible synthetic route for 1-Methyl-5-nitroindoline-2,3-dione involves the nitration of 1-

methylindoline-2,3-dione.
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HNO3/H2S04 Nitration _

1-Methylindoline-2,3-dione

Reaction 1-Methyl-5-nitroindoline-2,3-dione

Click to download full resolution via product page

Caption: Synthetic pathway for 1-Methyl-5-nitroindoline-2,3-dione.

Protocol:

Dissolve 1-methylindoline-2,3-dione in concentrated sulfuric acid at 0°C.

e Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining
the temperature below 5°C.

 Stir the reaction mixture at room temperature for 2-4 hours.
¢ Pour the reaction mixture onto crushed ice to precipitate the product.

« Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain
pure 1-Methyl-5-nitroindoline-2,3-dione.

NMR Spectroscopy

Instrumentation: A 400 MHz or higher field NMR spectrometer. Sample Preparation: Dissolve
approximately 5-10 mg of the compound in 0.6 mL of deuterated solvent (e.g., DMSO-de or
CDCIs). Data Acquisition: Record *H and 3C NMR spectra at room temperature. Standard
pulse programs should be utilized.

FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer. Sample Preparation: Prepare a KBr
pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin
disk. Alternatively, acquire the spectrum using an ATR accessory. Data Acquisition: Record the
spectrum in the range of 4000-400 cm~1.

UV-Vis Spectroscopy
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Instrumentation: A double-beam UV-Vis spectrophotometer. Sample Preparation: Prepare a
dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile)
to an absorbance value below 1.5. Data Acquisition: Record the spectrum in the range of 200-
800 nm.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source. Sample
Introduction: Introduce the sample via a direct insertion probe or by GC-MS if the compound is
sufficiently volatile and thermally stable. Data Acquisition: Acquire the mass spectrum over a
suitable m/z range (e.g., 50-300).

Potential Signhaling Pathway Involvement

While no specific signaling pathways involving 1-Methyl-5-nitroindoline-2,3-dione have been
elucidated, related 5-nitroindole derivatives have been investigated as binders of c-Myc G-
quadruplexes, suggesting a potential role in the regulation of gene expression.[2] A
hypothetical workflow for investigating such an interaction is presented below.
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In Vitro Analysis

1-Methyl-5-nitroindoline-2,3-dione c-Myc G-Quadruplex DNA
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Caption: Workflow for investigating the interaction with c-Myc G-quadruplex.

This workflow outlines the initial biophysical characterization of the binding interaction between
the compound and the target G-quadruplex DNA, followed by cell-based assays to determine
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its effect on c-Myc expression and cell cycle progression in cancer cells.

Conclusion

This technical guide provides a foundational spectroscopic profile of 1-Methyl-5-nitroindoline-
2,3-dione based on predictive analysis of its structural analogs. The presented data and
protocols offer a valuable resource for researchers in the fields of chemical synthesis, drug
discovery, and materials science, enabling further investigation into the properties and potential
applications of this compound. Direct experimental verification of these predicted spectroscopic
characteristics is recommended for future studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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